molecular formula C3H5N3S B1602879 (1,3,4-Thiadiazol-2-yl)methanamine CAS No. 389630-98-2

(1,3,4-Thiadiazol-2-yl)methanamine

Cat. No. B1602879
M. Wt: 115.16 g/mol
InChI Key: MGOALIGCJKNQBC-UHFFFAOYSA-N
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Description

“(1,3,4-Thiadiazol-2-yl)methanamine” is a chemical compound with the molecular formula C3H5N3S . It is also known by other names such as 1,3,4-Thiadiazole-2-methanamine .


Synthesis Analysis

A series of 1,3,4-thiadiazole derivatives were designed and synthesized using N - (4-nitrophenyl)acetohydrazonoyl bromide and 1- [3,5-dimethyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethan-1-one as starting materials . The targeted 1,3,4-thiadiazolyl derivatives were prepared by the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Molecular Structure Analysis

The molecular structure of “(1,3,4-Thiadiazol-2-yl)methanamine” consists of carbon ©, hydrogen (H), nitrogen (N), and sulfur (S) atoms. The average mass of the molecule is 115.157 Da and the monoisotopic mass is 115.020416 Da .


Chemical Reactions Analysis

The chemical reactions involving “(1,3,4-Thiadiazol-2-yl)methanamine” are complex and involve multiple steps. For instance, the synthesis of 1,3,4-thiadiazole derivatives involves the reaction of 2- [1- [5-methyl-1- (4-nitrophenyl)-1 H -pyrazol-4-yl]ethylidene]hydrazine derivatives with hydrazonoyl chloride derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of “(1,3,4-Thiadiazol-2-yl)methanamine” include a molecular formula of CHNS, an average mass of 115.157 Da, and a monoisotopic mass of 115.020416 Da .

Scientific Research Applications

Antimicrobial Activities

  • Novel 1,3,4-thiadiazole derivatives of benzimidazole have been synthesized, demonstrating significant antibacterial and antifungal activities (Barot et al., 2017).
  • Schiff bases derived from 5-substituted-1,3,4-thiadiazole-2-amine showed strong antimicrobial activity against S. epidermidis and cytotoxicity on cancer cell lines (Gür et al., 2020).

Dyeing Performance

  • Thiadiazole derivatives have been utilized in dyeing, showing promising results on nylon fabric, characterized by their spectroscopic properties (Malik et al., 2018).

Allosteric Modulation

  • Certain thiadiazole analogues have been identified as potential allosteric modulators of adenosine receptors, affecting binding characteristics (van den Nieuwendijk et al., 2004).

Anticonvulsant Activities

  • Stereochemical studies of thiadiazole anticonvulsants suggest a similar mechanism of action to phenytoin, a well-known anticonvulsant drug (Camerman et al., 2005).

Molecular Aggregation

  • The effects of molecular aggregation in thiadiazole compounds have been studied, revealing the impact of substituent structure on aggregation interactions (Matwijczuk et al., 2016).

Anticancer Agents

  • 1,3,4-Thiadiazole analogues have been synthesized and evaluated for anticancer activity, with some showing promise as novel anticancer agents (Krishna et al., 2020).

Future Directions

The future directions for the research on “(1,3,4-Thiadiazol-2-yl)methanamine” and its derivatives could involve further investigation of their potential as antimicrobial agents , as well as their potential in the treatment of neurodegenerative diseases like Alzheimer’s (AD) and Parkinson’s (PD) .

properties

IUPAC Name

1,3,4-thiadiazol-2-ylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5N3S/c4-1-3-6-5-2-7-3/h2H,1,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGOALIGCJKNQBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN=C(S1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H5N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00618725
Record name 1-(1,3,4-Thiadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,3,4-Thiadiazol-2-yl)methanamine

CAS RN

389630-98-2
Record name 1,3,4-Thiadiazole-2-methanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=389630-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1,3,4-Thiadiazol-2-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00618725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
T Wang, G Bing, X Zhang, Z Qin, H Yu, X Qin… - Chinese Journal of …, 2009 - sioc-journal.cn
A series of novel 2-cyanoacrylates containing a 4, 5-dihydro-5-oxo-1, 3, 4-thiadiazol-2-yl moiety were synthesized from (5-methoxy-1, 3, 4-thiadiazol-2-yl) methanamine and 2-…
Number of citations: 1 sioc-journal.cn
T Wang, W Miao, S Wu, G Bing, X Zhang… - Chinese Journal of …, 2011 - Wiley Online Library
Three series of novel 2‐cyanoacrylates 7a–7f, 9a–9f, 10a–10f containing 1,3,4‐thiadiazole ring moieties were synthesized as herbicidal inhibitors of photosystem II (PS II) electron …
Number of citations: 51 onlinelibrary.wiley.com
ME Layton, JC Kern, TJ Hartingh… - Journal of Medicinal …, 2023 - ACS Publications
PDE10A is an important regulator of striatal signaling that, when inhibited, can normalize dysfunctional activity. Given the involvement of dysfunctional striatal activity with schizophrenia, …
Number of citations: 4 pubs.acs.org
B Waszkowycz, KM Smith, AE McGonagle… - Journal of Medicinal …, 2018 - ACS Publications
DNA damage repair enzymes are promising targets in the development of new therapeutic agents for a wide range of cancers and potentially other diseases. The enzyme poly(ADP-…
Number of citations: 23 pubs.acs.org
王婷婷, 邴贵方, 张欣, 秦振芳, 于海波, 秦雪, 戴红… - 有机化学, 2009 - sioc-journal.cn
采用氰基丙烯酸酯与5-甲氧基-1, 3, 4-噻二唑-2-甲氨在乙醇中加热回流的方法合成了一系列4, 5-二氢-1, 3, 4-噻二唑-5-酮-2-甲氨基取代的氰基丙烯酸酯类化合物. 目标化合物结构均经1H NMR…
Number of citations: 8 sioc-journal.cn

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